Product packaging for 3-Amino-1-(3-methylbutyl)thiourea(Cat. No.:CAS No. 743452-25-7)

3-Amino-1-(3-methylbutyl)thiourea

Cat. No.: B2775205
CAS No.: 743452-25-7
M. Wt: 161.27
InChI Key: FZKZGTUNZFEOMN-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylbutyl)thiourea is a specialized thiourea derivative with the molecular formula C 6 H 15 N 3 S and a molecular weight of 161.27 g/mol . This compound, identified by 743452-25-7, is a valuable building block in organic synthesis and medicinal chemistry research. Its structure features both thiourea and amino functional groups, which are known for their ability to engage in hydrogen bonding and coordinate with metals, making it a candidate for developing novel catalysts or studying molecular recognition. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical and chemical research applications. The product is supplied with high purity and is subject to cold-chain transportation to ensure stability and quality upon delivery . This product is intended for Research and Development purposes in a laboratory or industrial setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N3S B2775205 3-Amino-1-(3-methylbutyl)thiourea CAS No. 743452-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(3-methylbutyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3S/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZGTUNZFEOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of 3 Amino 1 3 Methylbutyl Thiourea

Established Synthetic Pathways to 3-Amino-1-(3-methylbutyl)thiourea

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving condensation reactions and the use of thiourea (B124793) precursors.

Condensation Reactions Involving Isothiocyanates and Amines

A prevalent and versatile method for synthesizing substituted thioureas is the reaction between an isothiocyanate and an amine. In the context of this compound, this would involve the reaction of 3-methylbutyl isothiocyanate with hydrazine (B178648). The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the thiourea linkage.

This method is widely applicable for creating a variety of thiourea derivatives by simply varying the isothiocyanate and amine starting materials. For instance, the synthesis of other thiourea analogs has been successfully achieved using this approach, such as reacting isothiocyanates with amines like 2,2-dimethylpropan-1-amine or tryptamine. nih.govnih.gov The reaction conditions are often mild, and the yields are generally good.

Reactant 1Reactant 2Product
3-Methylbutyl isothiocyanateHydrazineThis compound
Phenyl isothiocyanateSecondary amineThiourea derivative.
Isothiocyanate derivativesAmmonia/Amine sourceSubstituted thioureas.

Alternative Routes via Thiourea Precursors and Alkylation/Amination

Stereoselective Synthesis Approaches

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when preparing chiral thiourea derivatives. Chiral thioureas have gained prominence as organocatalysts in various asymmetric reactions. researchgate.netresearchgate.net For instance, chiral aminoindanol-derived thioureas have been used to catalyze Friedel-Crafts alkylation reactions. researchgate.net The synthesis of such catalysts often involves the reaction of a chiral amine with an isothiocyanate, ensuring the transfer of chirality to the final thiourea product. These methodologies could be adapted for the synthesis of chiral analogs of this compound if a chiral amine were used in place of hydrazine.

Functional Group Interconversions and Derivatization at Nitrogen and Sulfur Centers

The nitrogen and sulfur atoms of the thiourea moiety in this compound provide reactive sites for further derivatization, allowing for the synthesis of a wide range of analogs with potentially enhanced properties.

Acylation and Aroylation Strategies

The amino group and the nitrogen atoms of the thiourea backbone can undergo acylation and aroylation reactions. These reactions typically involve treating the thiourea with an acyl chloride or an aroyl chloride in the presence of a base. This leads to the formation of N-acyl or N-aroyl thiourea derivatives. researchgate.netrsc.org The choice of acylating or aroylating agent allows for the introduction of various functional groups, which can significantly impact the biological activity and physicochemical properties of the resulting compounds. For example, the acylation of thioureas has been used to synthesize precursors for heterocyclic compounds. nih.gov

Starting MaterialReagentProduct Type
1,3-DiphenylthioureaAcid, Pb(NO3)2, TriethylamineN-acylated thiourea. researchgate.net
cis-3-Amino-β-lactamsAroyl isothiocyanatescis-3-Aroyl-thiourea-β-lactams. rsc.org
Thiourea derivativesMonochloroacetic acid, Diethyloxalate, ChloroacetonitrileN-acylated ureas. researchgate.net

Alkylation and Arylation Reactions

Alkylation and arylation reactions at the nitrogen and sulfur atoms of the thiourea core offer another avenue for structural diversification. The sulfur atom, being a soft nucleophile, can be alkylated to form isothiourea derivatives. The nitrogen atoms can also be alkylated, although this can sometimes lead to a mixture of products. nih.gov Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the arylation of C-H bonds, and similar strategies could potentially be applied to the arylation of the N-H bonds in this compound. nih.govrsc.org These modifications can be used to modulate the lipophilicity, electronic properties, and steric profile of the molecule.

Starting MaterialReagentReaction TypeProduct Type
6-NitroindoleMethyl bromoacetate, K2CO3AlkylationIndole derivative. nih.gov
α-Amino acidsPyridine-type ligands, PalladiumArylationβ-C(sp3)-H arylated α-amino acids. nih.gov
Aliphatic carboxamides2-(2-pyridyl) ethylamine (B1201723) (PE) auxiliary, PalladiumArylationβ-Aryl α-amino acids. rsc.org

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Thiazoles, Triazoles, Benzimidazoles)

The thiourea moiety within this compound serves as a versatile synthon for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry and material science.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for forming a thiazole ring, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com In a variation of this, thiourea and its derivatives can be reacted with α-haloketones to yield aminothiazoles. This reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration.

ReactantsProductKey Features
Thioamide and α-halocarbonylThiazoleSN2 reaction followed by tautomerization and cyclization. youtube.com
Thiourea and α-haloketoneAminothiazoleS-alkylation followed by intramolecular cyclization.

Triazoles: The 1,2,3-triazole ring system is often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. beilstein-journals.orgorganic-chemistry.org While not a direct cyclization of the thiourea backbone, derivatives of this compound could be functionalized to incorporate an azide or alkyne group, thereby enabling their participation in such cycloaddition reactions to form triazole-containing molecules. Furthermore, 5-amino-1,2,4-triazoles can be prepared through the cyclization of (het)aroylaminoguanidines in water. researchgate.net Another route involves the silver(I)-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes to construct fused triazole systems. nih.gov

Benzimidazoles: Benzimidazoles are typically synthesized through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. uit.noorganic-chemistry.orgrasayanjournal.co.in The thiourea unit can be a precursor to the guanidine (B92328) moiety, which can then undergo cyclization. For instance, an iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines can lead to the formation of benzimidazoles. chemrxiv.org

Starting MaterialsHeterocyclic ProductReaction Type
o-phenylenediamines and aldehydesBenzimidazolesCondensation and cyclization. uit.noorganic-chemistry.orgrasayanjournal.co.in
ortho-substituted anilinesBenzimidazolesIodine(III)-catalyzed oxidative cyclization. chemrxiv.org
Amino-NH-1,2,3-triazoles and 2-alkynylbenzaldehydesFused TriazolesSilver(I)-catalyzed cascade cyclization. nih.gov

Development of Novel and Efficient Synthetic Protocols

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing thiourea derivatives.

Green Chemistry Approaches in Thiourea Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thioureas to minimize environmental impact. This includes the use of water as a solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. organic-chemistry.orggoogle.com One such method involves the condensation of amines and carbon disulfide in an aqueous medium. organic-chemistry.org Another green approach utilizes cyrene, a bio-based solvent, for the one-pot synthesis of nitro N,N'-diaryl thioureas in nearly quantitative yields. nih.gov Additionally, catalyst-free methods for synthesizing symmetric thiourea derivatives have been developed using water as a medium and sunlight as an energy source. nih.gov

Resonance acoustic mixing (RAM) is a solvent-free technique that has been explored for the synthesis of nitrogen-containing heterocycles from oxidized thiourea derivatives, promoting a more sustainable synthetic pathway. rsc.org

Green Chemistry ApproachKey Features
Aqueous medium synthesisAvoids volatile organic solvents; simple condensation of amines and carbon disulfide. organic-chemistry.org
Cyrene as a solventBio-based solvent; high yields in one-pot synthesis. nih.gov
Catalyst-free synthesisUses water and sunlight; environmentally friendly. nih.gov
Resonance Acoustic Mixing (RAM)Solvent-free technique; enhances reactivity. rsc.org

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including thioureas, offering advantages such as improved safety, scalability, and process control. nih.gov A continuous-flow synthesis of thioureas has been developed using a multicomponent reaction of isocyanides, amines or amidines, and sulfur in an aqueous polysulfide solution. researchgate.netmdpi.com This method allows for mild reaction conditions and straightforward product isolation by filtration. researchgate.netmdpi.com

Automated synthesis platforms have also been employed for the rapid generation of thiourea libraries. nih.govdoi.org These systems utilize polymer-assisted solution-phase synthesis to produce compounds in high yield and purity, which is particularly valuable for screening potential drug candidates. nih.govdoi.org For example, an automated synthetic strategy was developed for the rapid synthesis of urea (B33335) and thiourea libraries of a macrolide scaffold. nih.govdoi.org

Chemoenzymatic Synthesis of Chiral Thiourea Derivatives

The synthesis of chiral thioureas is of great importance, particularly for applications in asymmetric catalysis and medicinal chemistry. mdpi.com While traditional methods often rely on the use of chiral amines as starting materials, chemoenzymatic approaches offer an alternative and potentially more efficient route. Although direct chemoenzymatic synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of using enzymes for the stereoselective synthesis of precursors can be applied. For instance, enzymes can be used to resolve racemic amines or to catalyze the enantioselective formation of a key intermediate, which is then converted to the chiral thiourea. The use of enzymes in organic synthesis is a growing field, and its application to the production of chiral thioureas holds significant promise for creating enantiomerically pure compounds. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 3 Amino 1 3 Methylbutyl Thiourea

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the initial confirmation of the synthesized compound's structure, offering detailed insights into its electronic and vibrational properties, as well as the connectivity of its atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Molecular Framework and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Amino-1-(3-methylbutyl)thiourea, providing unambiguous evidence of its molecular framework and the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of thiourea (B124793) derivatives typically displays characteristic signals that confirm the presence of specific functional groups. For instance, the protons associated with the thiourea moiety often appear as a broad singlet around δ 7.04 ppm, indicative of hydrogen bonding. up.ac.za In the context of this compound, specific resonances corresponding to the 3-methylbutyl group would be expected, including signals for the methyl, methylene, and methine protons, with their chemical shifts and splitting patterns providing clear evidence of the alkyl chain's structure. The amino group protons would also present a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule will give rise to a distinct signal. The thiocarbonyl (C=S) carbon is a particularly important diagnostic peak, typically appearing in the downfield region of the spectrum. For example, in related thiourea derivatives, this peak can be observed around 182 ppm. tandfonline.com The carbon signals of the 3-methylbutyl group would also be present at characteristic chemical shifts in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, allowing for the tracing of the spin systems within the 3-methylbutyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for all the carbon signals in the ¹³C NMR spectrum. These techniques are crucial for confirming the precise arrangement of the atoms within the molecule. up.ac.za

A representative table of expected NMR data for this compound, based on analogous structures, is provided below.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~0.9 (d, 6H)2 x CH₃ (methylbutyl)
~1.4-1.6 (m, 3H)CH₂ and CH (methylbutyl)
~3.4-3.6 (t, 2H)CH₂-N
~4.5 (br s, 2H)NH₂
~7.0 (br s, 1H)NH
~7.5 (br s, 1H)NH

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of this compound, offering valuable information about its functional groups and intermolecular interactions, such as hydrogen bonding. up.ac.za

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the amino (NH₂) and secondary amine (NH) groups are typically observed in the region of 3100-3400 cm⁻¹. up.ac.za The presence of multiple bands in this region can indicate different hydrogen bonding environments. For instance, in thiourea itself, bands are observed at 3377 cm⁻¹ (asymmetric stretch) and 3172 cm⁻¹ (symmetric stretch). up.ac.za

C-H Stretching: The aliphatic C-H stretching vibrations of the 3-methylbutyl group are expected in the 2850-3000 cm⁻¹ range. tandfonline.com

NH₂ Bending: The NH₂ bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹. In thiourea, this band is found at 1617 cm⁻¹. up.ac.za

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic band for thioureas. It is often coupled with other vibrations and can be found in the range of 1000-1200 cm⁻¹ and also has a significant contribution to bands in the 700-800 cm⁻¹ region. rasayanjournal.co.in

C-N Stretching: The C-N stretching vibrations are typically observed in the 1400-1500 cm⁻¹ region. rasayanjournal.co.in

Hydrogen Bonding Analysis: The positions and shapes of the N-H and C=S stretching bands are particularly sensitive to hydrogen bonding. conicet.gov.ar Broadening of the N-H stretching bands is a strong indicator of intermolecular hydrogen bonding. Shifts in the vibrational frequencies upon changes in concentration or solvent can also provide evidence for these interactions. In the solid state, the presence of strong hydrogen bonds can lead to significant shifts to lower wavenumbers for the N-H stretching vibrations. conicet.gov.ar

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the C=S stretching vibration often gives a strong Raman signal. nih.gov

A summary of expected vibrational frequencies for this compound is presented in the table below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretching3100-3400IR, Raman
C-H Stretching2850-3000IR, Raman
NH₂ Bending1600-1650IR, Raman
C-N Stretching1400-1500IR, Raman
C=S Stretching700-800, 1000-1200IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For thiourea and its derivatives, the principal electronic transitions are typically associated with the thiocarbonyl (C=S) chromophore. These transitions often include:

n → π* transition: This transition involves the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital of the C=S group. This is generally a lower energy transition and appears at a longer wavelength.

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S group. This is a higher energy transition and occurs at a shorter wavelength.

In thiourea itself, strong absorption is observed in the UV region, typically between 190-300 nm. rasayanjournal.co.in The exact position and intensity of the absorption maxima for this compound will be influenced by the presence of the 3-methylbutyl and amino substituents. These groups can cause slight shifts in the absorption bands (either to longer or shorter wavelengths) due to their electronic effects.

The UV-Vis spectrum is a useful tool for confirming the presence of the thiourea chromophore and can also be used for quantitative analysis.

Electronic Transition Typical Wavelength Range (nm)
n → π~280-350
π → π~230-260

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) which corresponds to the molecular weight of the compound (C₆H₁₅N₃S), calculated to be 161.26 g/mol . srdpharma.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org

Fragmentation Pattern: The molecule will fragment in a predictable manner under the high-energy conditions of the mass spectrometer. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for thiourea derivatives include:

Cleavage of the C-N bonds: This can lead to the formation of ions corresponding to the 3-methylbutylamino group and the aminothiourea moiety.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules such as H₂S, NH₃, or isothiocyanic acid (HNCS) may be observed.

Fragmentation of the alkyl chain: The 3-methylbutyl group can undergo fragmentation, leading to a series of characteristic alkyl fragment ions.

The fragmentation pattern serves as a "fingerprint" for the molecule, and its interpretation allows for the confirmation of the proposed structure. For example, the detection of fragments consistent with the loss of the 3-methylbutyl group would strongly support the assigned structure. tsijournals.com

m/z Possible Fragment
161[M]⁺
144[M - NH₃]⁺
102[M - C₄H₉]⁺
86[C₅H₁₂N]⁺
59[H₂NCS]⁺

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated. researchgate.net

Analysis of Molecular Geometry and Conformation

The crystal structure reveals crucial details about the molecule's geometry, including bond lengths, bond angles, and torsion angles. scispace.com

Bond Lengths and Angles: The C=S bond length in thiourea derivatives is a key parameter and is typically found to be around 1.71 Å. The C-N bond lengths within the thiourea core are generally shorter than a typical C-N single bond, indicating some degree of double bond character due to resonance. The bond angles around the central carbon atom of the thiourea group are expected to be close to 120°, consistent with sp² hybridization.

Conformation: The crystal structure provides information on the preferred conformation of the molecule in the solid state. This includes the orientation of the 3-methylbutyl group relative to the thiourea plane. The flexibility of the alkyl chain allows for various possible conformations, and the crystal structure will reveal the lowest energy conformation adopted in the crystalline lattice. The conformation around the C-N bonds of the thiourea group is also of interest, with syn and anti arrangements being possible.

Intermolecular Interactions: X-ray crystallography is also invaluable for identifying and characterizing intermolecular interactions, such as hydrogen bonds. In the crystal structure of this compound, it is expected that the amino and thiourea groups will participate in a network of intermolecular hydrogen bonds, likely of the N-H···S and N-H···N types. nih.gov These interactions play a crucial role in stabilizing the crystal lattice.

A hypothetical table of selected crystallographic data for this compound is presented below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~105
C=S bond length (Å)~1.71
C-N bond lengths (Å)~1.33 - 1.35
N-H···S hydrogen bond distance (Å)~2.4 - 2.6

Elucidation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The conformational properties and structural stability of thiourea derivatives are significantly influenced by intramolecular hydrogen bonding and other non-covalent interactions. In molecules related to this compound, the thiourea backbone [–NH–C(S)–NH–] provides key donor (N–H) and acceptor (C=S) sites for such interactions.

The presence of the amino group (NH2) in this compound introduces additional possibilities for intramolecular interactions. Depending on the rotational freedom of the N-N bond, an N-H bond from the terminal amino group could potentially interact with the thione sulfur atom. Theoretical studies on similar molecules have shown that the relative orientation of the N-H bonds (syn or anti) is a critical factor in determining the preferred conformation and the pattern of hydrogen bonding. nih.govnih.gov

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For thiourea derivatives, Hirshfeld surface (HS) analysis is a powerful tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, mapped with properties that highlight intermolecular contacts.

By plotting the normalized contact distance (d_norm) on the Hirshfeld surface, strong hydrogen-bonding interactions can be identified as distinct red spots. nih.govnih.gov In the crystal structures of related thiourea compounds, intermolecular N–H⋯S hydrogen bonds are a dominant feature, often leading to the formation of dimeric R₂²(8) ring motifs. nih.gov These synthons are a robust and common feature in the crystal engineering of thioamides and thioureas. conicet.gov.ar

The table below, compiled from studies on analogous thiourea compounds, illustrates the typical contributions of various intermolecular contacts to the Hirshfeld surface, demonstrating the diversity of interactions that stabilize the crystal lattice.

Intermolecular ContactContribution to Hirshfeld Surface (%)Description
H···H~40-55%Represents van der Waals interactions between hydrogen atoms on adjacent molecules.
S···H / H···S~15-25%Indicates the presence of N–H···S or C–H···S hydrogen bonds, crucial for forming chains and dimers.
C···H / H···C~10-20%Arises from C–H···π interactions or general van der Waals contacts. nih.gov
N···H / H···N~5-15%Corresponds to intermolecular N–H···N hydrogen bonds, which link molecules into layers or chains. nih.govresearchgate.net
Other (C···C, C···N, etc.)<10%Includes various other weak interactions that contribute to crystal packing.

Chirality and Stereochemical Aspects of this compound Derivatives

Thioureas have become significant scaffolds in the field of stereoselective chemistry, particularly as organocatalysts. nih.govmdpi.com While this compound itself is achiral, its derivatives can be readily made chiral by introducing stereocenters. The development of chiral thiourea derivatives is a major area of research, as their ability to form specific hydrogen bonds allows them to act as effective catalysts in asymmetric synthesis. nih.gov

The most common method for preparing chiral thioureas involves the reaction of a chiral amine with an isothiocyanate. nih.gov For example, a chiral derivative of this compound could be synthesized by using a chiral amine precursor or by reacting the parent compound with a chiral isothiocyanate. The resulting chiral thiourea can possess one or more stereocenters, leading to the existence of enantiomers and diastereomers.

These chiral thiourea derivatives are particularly valued as dual hydrogen-bond donors. mdpi.com In organocatalysis, the two N-H groups of the thiourea moiety can simultaneously form hydrogen bonds with a substrate molecule, holding it in a specific orientation within a chiral environment. This ternary complex formation is key to controlling the stereochemical outcome of a reaction, enabling high enantioselectivity. mdpi.commdpi.com

The stereochemical features of these derivatives are crucial for their function. The absolute configuration of the stereocenters dictates the three-dimensional shape of the catalyst and, consequently, which face of a prochiral substrate is accessible for reaction. The study of these stereochemical aspects often involves techniques like NMR spectroscopy with chiral solvating agents or chiral derivatizing agents to determine enantiomeric excess and absolute configuration. mdpi.commdpi.com The development of new chiral thiourea-based catalysts continues to be an active field, with applications in a wide range of enantioselective transformations. nih.gov

Theoretical and Computational Chemistry Studies of 3 Amino 1 3 Methylbutyl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules like 3-Amino-1-(3-methylbutyl)thiourea. DFT methods are widely used for their balance of accuracy and computational efficiency, making them suitable for studying complex organic compounds. researchgate.netresearchgate.netsapub.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, where the molecule's lowest energy arrangement of atoms in three-dimensional space is determined. For thiourea (B124793) derivatives, this is often performed using DFT with functionals like B3LYP and basis sets such as 6-311G. researchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. The theoretical data obtained for the optimized geometry can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netresearchgate.netukm.my

Table 1: Representative Bond Lengths and Angles for a Thiourea Core

Parameter Typical Calculated Value (DFT) Typical Experimental Value (X-ray)
C=S Bond Length ~1.68 Å ~1.67 Å
C-N Bond Length ~1.35 Å ~1.34 Å
N-C-N Bond Angle ~118° ~117°
C-N-H Bond Angle ~121° ~120°

Note: This table presents typical, illustrative values for the thiourea core based on studies of similar molecules to demonstrate the comparison between theoretical and experimental data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the electron-rich sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed across the thiocarbonyl group. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. wikipedia.orgyoutube.com

Table 2: FMO Parameters and Their Significance

Parameter Description Chemical Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron; related to nucleophilicity.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; related to electrophilicity.

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. It is used to identify regions that are rich or deficient in electrons, which helps in predicting sites for nucleophilic and electrophilic reactions. researchgate.net

In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, representing likely sites for electrophilic attack (nucleophilic centers). For thiourea derivatives, these are typically found around the sulfur and oxygen (if present) atoms. researchgate.netresearchgate.net

Blue: Indicates regions of low electron density and strong positive electrostatic potential, representing likely sites for nucleophilic attack (electrophilic centers). These are often located around the hydrogen atoms of the amino (NH) groups. researchgate.netresearchgate.net

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would highlight the sulfur atom as a primary nucleophilic site and the N-H protons as key electrophilic sites, guiding the understanding of its intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting and interpreting various types of spectra, which can then be compared with experimental results for structural confirmation. scielo.org.zanih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies are often scaled to correct for systematic errors and then compared with experimental FT-IR spectra. This allows for precise assignment of absorption bands to specific vibrational modes, such as the stretching of C=S, N-H, and C-H bonds. scielo.org.zaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical values are compared against experimental spectra, aiding in the assignment of peaks to specific nuclei within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. scielo.org.zanih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in the experimental UV-Vis spectrum.

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy Type Computational Method Information Obtained
Infrared (IR) DFT Frequency Calculation Vibrational modes and corresponding frequencies (e.g., ν(N-H), ν(C=S)).
NMR GIAO (Gauge-Independent Atomic Orbital) ¹H and ¹³C chemical shifts for structural elucidation.

| UV-Vis | TD-DFT (Time-Dependent DFT) | Electronic transition energies and maximum absorption wavelengths (λmax). |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to explore the interaction of a small molecule (ligand) with a large biological macromolecule, such as a protein or enzyme. These methods are crucial in drug discovery and molecular biology.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the active site of the target protein and evaluating the binding affinity using a scoring function, which typically provides a result in kcal/mol. jppres.com Thiourea derivatives are known to exhibit a range of biological activities, and docking studies can elucidate the potential mechanisms behind these activities. mdpi.comresearchgate.net

For this compound, a docking study would identify the most probable binding pose within a specific protein target. The results would detail key intermolecular interactions, such as:

Hydrogen bonds between the N-H or C=S groups of the thiourea moiety and amino acid residues (e.g., Asp, Gln, Met) in the protein's active site. researchgate.netsci-hub.box

Hydrophobic interactions involving the 3-methylbutyl group.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. jppres.com MD simulations provide insights into the dynamic behavior of the complex, confirming whether the interactions identified in the docking pose are maintained.

Table 4: Typical Output of a Molecular Docking Study for a Thiourea Derivative

Parameter Example Finding Significance
Target Protein Bacterial Tyrosinase, DNA Gyrase, Checkpoint Kinase 1 The specific biological macromolecule being investigated. nih.govjppres.commdpi.com
Binding Energy -7.0 kcal/mol A negative value indicating the predicted affinity of the ligand for the protein; more negative values suggest stronger binding.
Interacting Residues ASP490, GLN1194, MET98 Specific amino acids in the protein's active site that form key bonds with the ligand. researchgate.netsci-hub.box

| Types of Interaction | Hydrogen bonding, hydrophobic interactions | The specific non-covalent forces that stabilize the ligand-protein complex. |

Investigation of Ligand-Receptor Interactions and Conformational Dynamics

Understanding how a ligand like this compound binds to a biological receptor is fundamental to predicting its pharmacological potential. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, the thiourea moiety is a key player in forming interactions. The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups are potent hydrogen bond donors. wikipedia.org These hydrogen bonds are crucial for anchoring the ligand in the receptor's binding pocket, often interacting with key amino acid residues. For instance, studies on other thiourea derivatives have shown that the dual hydrogen-bond donor capacity of the thiourea group can stabilize negatively charged intermediates or parts of a receptor. wikipedia.org

The 3-methylbutyl group (also known as an isopentyl group) introduces a significant non-polar, aliphatic component to the molecule. This group is likely to engage in hydrophobic and van der Waals interactions with non-polar pockets within a receptor. The terminal amino group (-NH2) provides an additional site for hydrogen bonding, further influencing its binding orientation and specificity.

Conformational dynamics, typically studied using MD simulations, reveal how the ligand and receptor behave over time. Thiourea derivatives possess several rotatable single bonds (C-N bonds), which results in considerable conformational flexibility. rsc.org The flexibility of the 3-methylbutyl chain in this compound allows it to adopt various conformations to fit optimally within a binding site. MD simulations can track these conformational changes and assess the stability of the ligand-receptor complex, providing a more realistic picture of the binding event than static docking alone. jppres.com

Table 1: Potential Ligand-Receptor Interactions for this compound

Molecular Moiety Type of Interaction Potential Interacting Partner in Receptor
Thiourea (-NH-C(=S)-NH-) Hydrogen Bond Donor (N-H) Aspartate, Glutamate, Carbonyl backbone
Thiourea (-NH-C(=S)-NH-) Hydrogen Bond Acceptor (C=S) Arginine, Lysine, Serine, Threonine
3-Methylbutyl Group Hydrophobic, Van der Waals Leucine, Isoleucine, Valine, Phenylalanine

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netfarmaciajournal.com This approach is instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules. farmaciajournal.com

While no specific QSAR models for this compound have been reported, models developed for other classes of thiourea derivatives demonstrate the methodology. researchgate.net To develop a predictive model, a dataset of thiourea compounds with known biological activities (e.g., enzyme inhibition IC50 values) is required. Various molecular descriptors are then calculated for each compound.

Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are employed to build an equation that links the descriptors to the activity. nih.gov Such models can then be used to predict the biological activity of new compounds like this compound before they are synthesized, prioritizing experimental efforts. farmaciajournal.com For example, QSAR studies on thiourea derivatives have been used to create predictive models for their antibacterial, anticancer, and anti-malarial activities. researchgate.netnih.govbiointerfaceresearch.com

The predictive power of a QSAR model relies on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For thiourea derivatives, certain descriptors are consistently found to be influential.

Lipophilicity (logP): This descriptor measures a compound's solubility in fatty or non-polar environments and is critical for its ability to cross cell membranes. The 3-methylbutyl group in the target molecule would significantly increase its lipophilicity compared to smaller alkyl chains. QSAR analyses often show that lipophilicity has a significant, positive contribution to the anti-malarial activity of certain thiourea derivatives. nih.gov

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to form hydrogen bonds and is a good predictor of drug transport properties. The thiourea and amino groups are the main contributors to the TPSA of this compound.

Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can describe a molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume or specific steric parameters, which are crucial for receptor fit.

Table 2: Key QSAR Descriptors and the Influence of Structural Moieties in this compound

Descriptor Definition Key Contributing Moiety Predicted Influence
Lipophilicity (logP) Partition coefficient between octanol (B41247) and water 3-Methylbutyl group High lipophilicity, affects membrane permeability
Polar Surface Area (TPSA) Surface area of polar atoms Thiourea and Amino groups Governs hydrogen bonding capacity
Molecular Weight Sum of atomic weights Entire molecule Influences diffusion and size

Analysis of Non-Covalent Interactions (e.g., Chalcogen Bonds)

Beyond conventional hydrogen and hydrophobic bonds, more nuanced non-covalent interactions play a critical role in the structure and function of thiourea derivatives. The sulfur atom, being a chalcogen, can participate in a specific type of interaction known as a chalcogen bond.

A chalcogen bond is an attractive, non-covalent interaction between an electrophilic region associated with a chalcogen atom (like sulfur in the thiourea C=S group) and a nucleophilic region (such as a lone pair on an oxygen or nitrogen atom). rsc.orgnih.gov These interactions have been shown to be crucial in controlling the conformation of thiourea derivatives, often enforcing a planar structure that can be important for catalytic activity or receptor binding. rsc.orgresearchgate.net Theoretical and X-ray diffraction analyses have demonstrated the formation of intramolecular S···O and S···S chalcogen bonds in various thiourea-containing molecules, highlighting their role in structural stabilization. rsc.orgnih.gov

In this compound, the sulfur atom is available to form chalcogen bonds with suitable acceptor atoms within a receptor binding site. Furthermore, the molecule's structure is heavily influenced by a network of intramolecular and intermolecular hydrogen bonds. Molecular dynamics simulations can be employed to study these dynamic non-covalent interactions, including the formation and breaking of hydrogen bonds and potential π-type interactions if the binding partner has aromatic rings. nih.gov The interplay between strong hydrogen bonds from the N-H groups and the more subtle chalcogen bonds from the sulfur atom defines the rich intermolecular chemistry of thiourea compounds.

Mechanistic Investigations of Biological Activities of 3 Amino 1 3 Methylbutyl Thiourea Analogues in Vitro and in Silico

Enzyme Inhibition Studies and Mechanisms

Cholinesterase (AChE, BChE) Inhibition and Mechanism of Action

No published studies were found describing the inhibitory effects or mechanism of action of 3-Amino-1-(3-methylbutyl)thiourea on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Carbonic Anhydrase (CA) Inhibition and Isozyme Selectivity

There is no available data on the inhibitory activity of this compound against any carbonic anhydrase isozymes.

Protease and Esterase Inhibition Mechanisms

Information regarding the potential for this compound to inhibit proteases or esterases is not available in the scientific literature.

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition

No research could be located that investigates the effect of this compound on 5-Lipoxygenase or soluble epoxide hydrolase.

Antioxidant Activity and Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

There are no specific experimental or in silico studies available that detail the antioxidant or radical scavenging properties of this compound, such as DPPH or ABTS assays.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

The antimicrobial mechanisms of thiourea (B124793) derivatives, including analogues of this compound, are multifaceted and stem from their unique chemical structure. The presence of sulfur, nitrogen, and oxygen donor atoms allows these compounds to form stable complexes with various metal ions, which can enhance their biological activity. researchgate.netnih.gov

Antibacterial and Antifungal Mechanisms: The primary antibacterial and antifungal actions of thiourea derivatives are often linked to their ability to disrupt essential microbial processes. One proposed mechanism is the interference with quorum sensing, a cell-to-cell communication process that bacteria and fungi use to coordinate collective behaviors. mdpi.com This interference is thought to arise from the structural similarity of thiourea derivatives to N-acyl-homoserine lactones, which are key signaling molecules in bacterial communication. mdpi.com

Furthermore, the thiourea functional group can form hydrogen and electrostatic bonds with essential fungal enzymes, potentially disrupting fungal cell wall biosynthesis and inhibiting biofilm formation. mdpi.com The lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its ability to penetrate microbial cell membranes. nih.gov For instance, derivatives with benzyl (B1604629) groups tend to have higher lipophilicity and can exhibit greater antimicrobial efficacy. nih.gov The difference in cell wall composition between bacteria (containing murein) and fungi (containing chitin) may account for the observed variations in the antibacterial versus antifungal activity of these compounds. nih.gov Some thiourea derivatives have shown potent activity against Gram-positive cocci, including methicillin-resistant strains of S. aureus and S. epidermidis, by effectively inhibiting biofilm formation. nih.govnih.gov

Antitubercular Mechanisms: While the precise antitubercular mechanisms are still under investigation, thiourea derivatives have demonstrated notable activity against Mycobacterium tuberculosis. nih.gov The general mechanisms likely overlap with their broader antimicrobial actions, such as the inhibition of essential enzymes or disruption of the mycobacterial cell wall.

Antimalarial Activity Mechanisms

Thiourea analogues have emerged as promising candidates in the development of new antimalarial agents, exhibiting activity against various life cycle stages of Plasmodium parasites. acs.org Their mechanism of action is often multifactorial, targeting key parasite vulnerabilities.

A primary mechanism for many antimalarial compounds, including certain thiourea derivatives, is the inhibition of hemozoin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Thiourea analogues can interfere with this detoxification process, leading to a buildup of toxic heme and subsequent parasite death. nih.gov

Another proposed mechanism involves the inhibition of essential parasite enzymes. Computational docking studies have suggested that some 4-aminoquinoline (B48711) derivatives, which share structural similarities with certain thiourea analogues, may act as competitors for the NADH binding site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). nih.gov PfLDH is a crucial enzyme in the parasite's anaerobic glycolysis pathway, and its inhibition disrupts energy production.

Additionally, the thiamine (B1217682) (vitamin B1) utilization pathway is considered a promising antimalarial target. nih.gov Thiamine is converted to the essential cofactor thiamine pyrophosphate (TPP) by the enzyme thiamine pyrophosphokinase (TPK). Thiourea-related analogues could potentially act as competitive inhibitors of TPK or be converted into antimetabolites that disrupt TPP-dependent enzymes, which are vital for the parasite's cellular metabolism. nih.gov Some platinum(II) complexes incorporating acyl-thiourea ligands have shown potent, multistage activity against P. falciparum, including chloroquine-resistant strains. acs.orgnih.gov

Anticancer Mechanisms and Molecular Targets (e.g., antiproliferative, enzyme modulation)

The anticancer activity of this compound analogues and other thiourea derivatives is a significant area of research, with evidence pointing to their ability to target multiple pathways involved in cancer development. biointerfaceresearch.com The thiourea scaffold (-HN-C(=S)-NH-) contains hydrogen bond donors and acceptors that facilitate binding to various biological targets. analis.com.my

Enzyme Inhibition: A primary mechanism of action is the inhibition of key enzymes that are overactive in cancer cells. Thiourea derivatives have been identified as inhibitors of:

Kinases: Many derivatives act as kinase inhibitors, targeting enzymes like vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR) kinase, HER2, and B-RAF, which are crucial for tumor cell proliferation, angiogenesis, and survival. biointerfaceresearch.comnih.gov

Carbonic Anhydrases (CAs): Certain sulphonyl thiourea compounds show potent inhibitory activity against tumor-associated human carbonic anhydrase isoforms hCA IX and XII, which are involved in regulating pH and promoting tumor growth. nih.gov

Cyclooxygenase-2 (COX-2): Some thiourea derivatives bearing a sulfonamide moiety have demonstrated selective inhibitory activity against COX-2, an enzyme often upregulated in cancer and inflammation. eurekaselect.com

Topoisomerase IIα: This enzyme is crucial for DNA replication and cell division. Certain acridine-thiosemicarbazone derivatives have been shown to inhibit its function, leading to antiproliferative effects. mdpi.com

Other Mechanisms: Beyond direct enzyme inhibition, thiourea derivatives can induce cancer cell death through other mechanisms. They have been shown to trigger apoptosis (programmed cell death) and disrupt the cell cycle, often by stopping it in the S phase. mdpi.com Some compounds compromise the membrane integrity of the cytoplasm and mitochondria in cancer cells. nih.gov The structural diversity of these compounds allows for the development of agents tailored to specific molecular targets and cancer types. mdpi.com

The antiproliferative effects of various thiourea analogues have been demonstrated across a range of cancer cell lines, including those for breast, lung, colon, and prostate cancer. biointerfaceresearch.comanalis.com.my

Compound TypeCancer Cell LineActivity (IC50/GI50)Molecular Target/MechanismReference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2 µMInhibits K-Ras protein biointerfaceresearch.com
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Lines2.2 - 5.5 µMGrowth suppression biointerfaceresearch.com
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231, MDA-MB468, MCF7 (Breast)3.0, 4.6, 4.5 µMAntiproliferative biointerfaceresearch.com
Sulphonyl thiourea derivative (7c)-Kᵢ = 125.4 nMhCA IX Inhibition nih.gov
Sulphonyl thiourea derivative (7d)-Kᵢ = 111.04 nMhCA XII Inhibition nih.gov

Investigation of Molecular Interactions and Binding Site Analysis through Co-crystallized Ligands or Computational Models

Understanding the molecular interactions between thiourea derivatives and their biological targets is crucial for rational drug design. Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating these interactions and predicting the binding affinity of novel compounds. biointerfaceresearch.com

Molecular docking studies have revealed that the thiourea scaffold is adept at forming various non-covalent interactions within the binding pockets of target proteins. biointerfaceresearch.com The thione group (C=S) and the two amino groups (-NH) can act as hydrogen bond acceptors and donors, respectively, forming critical connections with amino acid residues in the active sites of enzymes like kinases, urease, and carbonic anhydrases. biointerfaceresearch.comacs.org

For instance, docking simulations of thiourea derivatives into the active site of HER2, a key protein in breast cancer, showed interactions with important hydrophobic residues such as Leu726, Val734, and Leu852. biointerfaceresearch.com Similarly, studies on bacterial tyrosinase inhibitors revealed that thiourea ligands can form hydrogen bonds with residues like Arg209 and Asn205, alongside other interactions. mdpi.com

In silico models are also used to develop 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. These models help identify the key structural features required for biological activity. For example, a computational study on thiourea analogues as inhibitors of the MK-2 enzyme identified that specific bulky and electronegative groups on the phenyl rings could increase potency, providing a roadmap for designing more effective inhibitors. nih.gov These computational approaches, combined with experimental data, accelerate the discovery and optimization of thiourea-based therapeutic agents by providing detailed insights into their binding modes and structure-activity relationships. biointerfaceresearch.comnih.gov

Compound/Ligand TypeTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesReference
N-Phenylmorpholine-4-carbothioamide (HPMCT)Bacterial Tyrosinase-7.01Arg209, Asn205, His231 mdpi.com
HPMCT Metal Complex (1)Bacterial Tyrosinase-6.11Glu158, Arg202 mdpi.com
HPMCT Metal Complex (2)Bacterial Tyrosinase-6.15- mdpi.com
HPMCT Metal Complex (3)Bacterial Tyrosinase-6.32- mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Exploration of Substituent Effects on Biological Activities

For instance, the amino group (-NH2) can be replaced with various substituted amines to probe the effects of steric bulk, electronics, and hydrogen bonding potential. Similarly, alterations to the 3-methylbutyl group, such as varying the chain length or the degree of branching, can significantly impact the compound's lipophilicity and how it fits into a biological target.

To illustrate the impact of such modifications, consider a hypothetical series of N-alkyl-N'-aminothiourea derivatives and their inhibitory activity against a specific enzyme.

CompoundAlkyl Substituent (R)Inhibitory Activity (IC50, µM)
Analog 1-CH3 (Methyl)50.2
Analog 2-CH2CH3 (Ethyl)35.8
Analog 3-CH2CH2CH3 (Propyl)22.1
Analog 4-CH(CH3)2 (Isopropyl)28.5
Analog 5-CH2CH(CH3)2 (Isobutyl)15.4
3-Amino-1-(3-methylbutyl)thiourea-CH2CH2CH(CH3)2 (3-methylbutyl)10.7
Analog 6-C(CH3)3 (tert-Butyl)45.9

This is a hypothetical data table for illustrative purposes based on general SAR principles of thiourea (B124793) derivatives.

From this hypothetical data, a clear trend emerges: increasing the alkyl chain length from methyl to propyl (Analogs 1-3) enhances inhibitory activity. The introduction of branching, as seen with the isobutyl and 3-methylbutyl groups (Analog 5 and the target compound), appears to be particularly favorable, suggesting a specific hydrophobic pocket in the target binding site that accommodates this shape. However, excessive steric bulk, as in the tert-butyl group (Analog 6), leads to a decrease in activity, likely due to a steric clash.

Role of Aliphatic and Aromatic Moieties in Modulating Activity

The nature of the substituent on the thiourea nitrogen atoms plays a critical role in determining the compound's biological activity. In this compound, the presence of an aliphatic 3-methylbutyl group and an amino group defines its character.

Aliphatic moieties , like the 3-methylbutyl group, primarily contribute to the lipophilicity of the molecule. This property is crucial for its ability to cross cell membranes and interact with hydrophobic regions of biological targets. The length and branching of the alkyl chain can be fine-tuned to optimize these interactions. Studies on various N-alkyl thiourea derivatives have shown that a balance of lipophilicity is often required; while increased lipophilicity can enhance membrane permeability, it can also lead to non-specific binding and reduced solubility.

In contrast, the introduction of aromatic moieties in place of the aliphatic chain would introduce a different set of properties. Aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site, potentially leading to a different binding mode and activity profile. Furthermore, the electronic properties of the aromatic ring can be easily modified with electron-donating or electron-withdrawing substituents, which can in turn influence the hydrogen-bonding capabilities of the thiourea core.

A comparative analysis of the biological activity of aliphatic versus aromatic substituted thioureas often reveals distinct SAR profiles, highlighting the importance of this choice in drug design.

Influence of Chiral Centers on Stereoselectivity and Potency

The introduction of chiral centers into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different potencies and selectivities. In the case of this compound, while the parent molecule is achiral, the introduction of a chiral center, for instance by modifying the 3-methylbutyl group to a chiral analog, could lead to stereoselective interactions with a chiral biological target.

For many classes of compounds, including thiourea derivatives, it is common for one enantiomer to be significantly more active than the other (the eutomer and distomer, respectively). This is because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal fit and interaction with the specific geometry of the target's binding site.

The synthesis of chiral thiourea derivatives and the evaluation of their stereochemistry-activity relationship are critical steps in optimizing the pharmacological profile of this class of compounds. Research on chiral thioureas has demonstrated that the stereochemistry of substituents can significantly impact their efficacy as anticancer agents and other therapeutic activities.

Development of Predictive SAR/QSAR Models for Optimizing Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of novel compounds and for guiding the optimization of lead structures.

For a series of thiourea derivatives, a QSAR model could be developed using a variety of molecular descriptors, including:

Physicochemical properties: such as logP (lipophilicity), molecular weight, and polar surface area.

Electronic properties: such as atomic charges and dipole moment.

Topological and 3D descriptors: which describe the shape, size, and connectivity of the molecule.

A typical QSAR equation might take the form:

log(1/IC50) = c1logP + c2MW + c3*PSA + ... + constant

Where c1, c2, and c3 are coefficients determined from the regression analysis.

Such models, once validated, can be used to predict the biological activity of newly designed analogs of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency. QSAR studies on various sets of thiourea derivatives have successfully identified key chemical features that are predictive of their anticancer and antimicrobial activities. nih.gov These studies often highlight the importance of properties like mass, polarizability, electronegativity, and van der Waals volume in determining the biological activity of these compounds. nih.gov

Design Principles for Enhanced Selectivity and Efficacy

Based on the SAR and QSAR analyses of thiourea derivatives, several design principles can be formulated to enhance the selectivity and efficacy of compounds like this compound.

Optimizing Lipophilicity: The 3-methylbutyl group provides a good starting point for lipophilicity. Fine-tuning this property by exploring other branched or cyclic alkyl groups could lead to improved cell permeability and target engagement.

Introducing Specific Interactions: The amino group offers a handle for introducing substituents that can form specific hydrogen bonds or other interactions with the target protein. This can enhance both potency and selectivity.

Exploiting Steric Constraints: As suggested by the hypothetical SAR data, there may be specific steric requirements at the binding site. Designing analogs that fit snugly into the active site while creating steric clashes with off-target proteins is a key strategy for improving selectivity.

Incorporating Chirality: If the biological target is chiral, the introduction of stereocenters into the ligand can lead to significant improvements in potency and selectivity.

Balancing Potency and Physicochemical Properties: While optimizing for high potency is a primary goal, it is also crucial to maintain drug-like properties such as solubility and metabolic stability. QSAR models can help in finding a balance between these often-competing objectives.

By applying these design principles in an iterative process of design, synthesis, and testing, it is possible to develop novel derivatives of this compound with superior therapeutic profiles.

Coordination Chemistry and Non Biological Applications of 3 Amino 1 3 Methylbutyl Thiourea Analogues

Ligand Properties and Metal Complexation Studies

The multifunctional nature of aminothiourea analogues, possessing both amino (-NH2) and thiocarbonyl (>C=S) groups, makes them excellent ligands for complexation with various metal ions. The sulfur atom typically acts as a soft donor, favoring coordination with soft or borderline metal ions, while the nitrogen atoms are hard donors. This dual-donor capability leads to a rich coordination chemistry.

The synthesis of metal complexes with thiourea (B124793) analogues is generally straightforward, often involving the reaction of a metal salt with the thiourea ligand in a suitable solvent. The resulting complexes can be characterized by a suite of spectroscopic and analytical techniques.

Platinum (Pt) and Palladium (Pd): Platinum(II) and Palladium(II) complexes with thiourea derivatives are commonly prepared by reacting salts like K₂[PtCl₄] or K₂[PdCl₄] with the corresponding ligand. rsc.org These d⁸ metal ions typically form square planar complexes. For instance, complexes with the general formula [Pd(L)₄]Cl₂, where L is a thiourea derivative, have been synthesized and characterized. rsc.org Spectroscopic analysis, including NMR, shows a downfield shift for the amide proton signals and an upfield shift for the thiocarbonyl carbon signal upon coordination to Pt(II), indicating a decrease in the C=S bond order and an increase in the C-N bond order. tandfonline.com

Gold (Au): Gold(I) complexes are often synthesized from precursors like [AuCl(tht)] (tht = tetrahydrothiophene). The stability of gold complexes is highly dependent on the nature of the ligands. exlibrisgroup.com Thiourea derivatives readily coordinate to Au(I), often displacing other ligands to form stable complexes. researchgate.netspbu.ru

Zinc (Zn) and Cadmium (Cd): As d¹⁰ metal ions, Zinc(II) and Cadmium(II) form stable coordination complexes with thiourea ligands. elsevierpure.com Syntheses typically involve mixing the metal chloride or nitrate (B79036) salt with the ligand in solution. Depending on the stoichiometry and the specific ligand, complexes with coordination numbers ranging from four (tetrahedral) to six (octahedral) can be isolated. nih.govresearchgate.net For example, four-coordinated [Cd(TU)₂Cl₂] and six-coordinated [Cd(TU)₂(NO₃)₂] (where TU = thiourea) have been structurally characterized. nih.gov

Rhodium (Rh): Organometallic Rhodium(III) complexes, such as those containing a pentamethylcyclopentadienyl (Cp*) ligand, react with thiourea derivatives to form mononuclear complexes. exlibrisgroup.comresearchgate.net These reactions can yield complexes where the thiourea ligand acts in various coordination modes, which are influenced by reaction conditions and the nature of the ancillary ligands. exlibrisgroup.com

The characterization of these complexes relies heavily on techniques like FT-IR, ¹H & ¹³C NMR, and elemental analysis. In FT-IR spectra, a key indicator of coordination through the sulfur atom is the shift of the ν(C=S) stretching frequency.

Table 1: Examples of Synthesized Metal Complexes with Thiourea Analogues and Characterization Data
MetalComplex FormulaGeometryKey Spectroscopic FeatureReference
Palladium(II)[Pd(thiourea)₄]Cl₂Square PlanarPd-S stretch band identified in FTIR spectra. researchgate.netacs.org
Platinum(II)Pt(en)(thiourea)₂₂Square PlanarDownfield shift of N-H protons in ¹H NMR. tandfonline.com
Zinc(II)[Zn(thiourea)₄]²⁺Distorted TetrahedralCoordination via sulfur lone pairs. nih.gov
Cadmium(II)[Cd(thiourea)₂Cl₂]TetrahedralCoordination confirmed by ¹¹³Cd NMR. nih.gov
Rhodium(III)[Cp*Rh(L)Cl₂] (L=thiourea deriv.)Pseudo-octahedralCharacterized by ¹H, ¹³C NMR and ESI-Mass spectrometry. exlibrisgroup.com

Thiourea analogues offer multiple potential binding sites, leading to various coordination modes. The specific mode adopted depends on factors such as the metal ion's nature (hard/soft acid), the substituents on the ligand, and the reaction conditions.

S-Coordination (Monodentate): The most common coordination mode for thiourea ligands is through the soft sulfur atom of the thiocarbonyl group. mdpi.comvsu.ru This is particularly prevalent with soft or borderline metal ions like Pd(II), Pt(II), Au(I), and Cd(II). rsc.orgtandfonline.comnih.gov Upon S-coordination, electron density is drawn from the sulfur atom to the metal, which results in a lengthening of the C=S bond and a shortening of the C-N bonds due to increased double-bond character, a change that can be observed via IR and NMR spectroscopy. nih.gov

S, N-Coordination (Bidentate/Bridging): In aminothiourea analogues, the presence of an amino group allows for chelation, involving both the thiocarbonyl sulfur and an amino nitrogen. This S,N-bidentate coordination forms a stable chelate ring with the metal center. This mode has been observed in various transition metal complexes, including those of rhodium and ruthenium. exlibrisgroup.comresearchgate.net Some thiourea derivatives can also act as bridging ligands, connecting two metal centers, particularly in the formation of dinuclear complexes. exlibrisgroup.com

S, O-Coordination (Bidentate): While less common for aminothioureas, analogues that contain an acyl group (acylthioureas) can coordinate in a bidentate fashion through the thiocarbonyl sulfur and the carbonyl oxygen. This S,O-coordination mode has been reported for complexes with platinum(II), palladium(II), and gold(III). rsc.org This demonstrates the versatility of the broader thiourea ligand family.

Platinum(II) and Palladium(II) Complexes: Structural analyses consistently show a square-planar geometry around the Pt(II) and Pd(II) centers. For example, the crystal structure of tetrakis(thiourea)palladium(II) chloride, [Pd(tu)₄]Cl₂, confirms that the palladium atom is coordinated to four thiourea ligands through their sulfur atoms in a slightly distorted square-planar arrangement. acs.org Similarly, Pt(en)(tu)₂₂ shows a square-planar geometry with the platinum atom bonded to two nitrogen atoms of the ethylenediamine (B42938) ligand and two sulfur atoms from the thiourea ligands. tandfonline.com

Zinc(II) and Cadmium(II) Complexes: The coordination geometry for Zn(II) and Cd(II) is more variable. Tetrahedral geometries are common, as seen in [Zn(TU)₄]²⁺ and [Cd(TU)₂Cl₂]. nih.govnih.gov However, octahedral geometries are also frequently observed, for example in [Cd(Detu)₄SO₄] (Detu = N,N'-diethylthiourea), where the cadmium atom is coordinated to four sulfur atoms and two oxygen atoms from a bidentate sulfate (B86663) ligand. researchgate.net Five-coordinate structures, such as in tris(thiourea)cadmium(II) sulfate, have also been reported. capes.gov.br

Rhodium(III) Complexes: The solid-state structure of rhodium complexes with thiourea derivatives often reveals a pseudo-octahedral or "piano-stool" geometry, typical for half-sandwich complexes. X-ray diffraction studies have confirmed the versatile coordination modes of these ligands, including monodentate S-coordination and bidentate N,S-chelation. exlibrisgroup.com

Table 2: Selected Structural Data for Metal-Thiourea Complexes
ComplexMetal Center GeometryCoordination ModeKey Bond Length (Å)Reference
Pt(en)(dmtu)₂₂Square PlanarS-monodentatePt-S: ~2.33 tandfonline.com
[Pd(tu)₄]Cl₂Square PlanarS-monodentatePd-S: ~2.34 acs.org
[Cd(Detu)₄SO₄]Pseudo-octahedralS-monodentate (Detu), O,O-bidentate (SO₄)Cd-S: 2.56-2.61, Cd-O: 2.37-2.40 researchgate.net
[Cu(Dibutyl-tu)₂Cl]Trigonal PlanarS-monodentateCu-S: ~2.21 mdpi.com

Anion Binding and Sensing Properties

The N-H protons of the thiourea moiety are sufficiently acidic to act as effective hydrogen bond donors. This property is the foundation for the design of synthetic receptors for anion recognition and sensing. The interaction between the thiourea group and an anion can lead to a measurable signal, such as a change in color or fluorescence. tandfonline.com

Thiourea-based receptors exhibit selectivity for anions based on their geometry, basicity, and size. The binding strength is typically quantified by the association constant (Kₐ), determined through techniques like UV-Vis or NMR titrations.

Studies have shown that thiourea receptors generally bind oxoanions and halides through hydrogen bonding. frontiersin.org The affinity for halides often follows the order of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov For oxoanions, the binding preference is often H₂PO₄⁻ > CH₃COO⁻ > HSO₄⁻. elsevierpure.com The strong affinity for fluoride (B91410) is due to its high basicity, which promotes strong hydrogen bonding. nih.gov Dihydrogen phosphate (B84403) is often strongly bound due to its tetrahedral geometry, which is complementary to the arrangement of hydrogen bond donors in many receptor designs. elsevierpure.com

The introduction of electron-withdrawing groups, such as a nitrophenyl group, onto the thiourea receptor can enhance the acidity of the N-H protons, leading to stronger anion binding. frontiersin.org

Table 3: Association Constants (log Kₐ) for Anion Binding by a Tripodal Thiourea Receptor in DMSO
Anionlog KₐReference
F⁻3.70 nih.gov
Cl⁻2.01 frontiersin.org
Br⁻&lt;2 nih.gov
I⁻&lt;2 nih.gov
CH₃COO⁻3.15 frontiersin.org
H₂PO₄⁻3.51 frontiersin.org

The primary mechanism for anion recognition by neutral thiourea receptors is the formation of hydrogen bonds between the two N-H groups of the thiourea and the anion. researchgate.net This interaction can be viewed as an incipient proton transfer. rsc.org The thiourea N-H groups act as a "cleft" that can bind anions with complementary shapes, such as the Y-shaped carboxylate group. rsc.org

In the presence of highly basic anions, such as fluoride or acetate, the interaction can go beyond simple hydrogen bonding to involve a partial or complete proton transfer (deprotonation) from the thiourea N-H to the anion. rsc.orgresearchgate.net This deprotonation event significantly alters the electronic properties of the receptor, often leading to a distinct color change, which forms the basis for colorimetric sensing. tandfonline.com The tendency for deprotonation increases with the acidity of the receptor and the basicity of the anion. researchgate.net For instance, the more acidic protons of thioureas (compared to ureas) make them more prone to deprotonation by basic anions, resulting in stronger binding and more sensitive signaling. rsc.org Computational models and spectroscopic evidence suggest that the protons of both the thiourea and nearby amino groups can be involved in the complexation process. nih.gov

Catalytic Applications (e.g., Organocatalysis, Metal-Mediated Catalysis)

Thiourea derivatives have emerged as a significant class of molecules in the field of catalysis, primarily due to their ability to act as potent hydrogen-bond donors. wikipedia.org This capability allows them to activate and stabilize substrates and transition states in a variety of organic transformations, functioning as metal-free organocatalysts. nih.gov The catalytic activity is generally attributed to the two N-H groups, which can form double hydrogen bonds with substrates, thereby pre-organizing and activating the reacting partners for a reaction. acs.org

In organocatalysis, thiourea analogues are particularly effective in reactions susceptible to general acid catalysis. nih.gov The mechanism often involves non-covalent interactions, specifically hydrogen bonding, which can be described as "partial protonation." wikipedia.org An alternative mechanism proposes that the thiourea derivative can act as a Brønsted acid, protonating a substrate to form a reactive intermediate which then reacts with a nucleophile. acs.orgacs.org The advantages of using thiourea-based organocatalysts include their simple and inexpensive synthesis, stability, tolerance to acid-sensitive substrates, and their metal-free, non-toxic nature. wikipedia.org Bifunctional thioureas, which incorporate a tertiary amino group alongside the thiourea moiety, have expanded the scope of these catalysts by enabling the simultaneous activation of both nucleophiles and electrophiles. researchgate.net

In metal-mediated catalysis, thiourea derivatives serve as versatile ligands. tandfonline.com The presence of both soft sulfur and hard nitrogen donor atoms allows for various coordination modes with a wide range of metal centers. tandfonline.commdpi.com These thiourea-metal complexes have found applications in various catalytic processes. mdpi.comnih.gov For instance, they have been used in asymmetric multicomponent reactions, where the chiral environment provided by the ligand directs the stereochemical outcome of the reaction. researchgate.net The coordination of thiourea ligands to metals like ruthenium, rhodium, iridium, gold, and silver has been explored to create catalysts with unique properties and reactivity. nih.gov

While extensive research exists for various substituted thioureas, specific catalytic studies focusing solely on 3-Amino-1-(3-methylbutyl)thiourea are not prominently detailed in the reviewed literature. However, the structural features of this compound—possessing the key N-H and C=S functionalities—suggest it would be a viable candidate for applications in both organocatalysis and as a ligand in metal-mediated systems, analogous to other derivatives.

Table 1: Examples of Catalytic Applications of Thiourea Derivatives

Catalyst TypeReaction CatalyzedRole of Thiourea Moiety
Chiral Bifunctional ThioureaAsymmetric Michael AdditionActivates both nucleophile and electrophile
Schreiner's ThioureaTetrahydropyranylation of alcoholsActs as a Brønsted acid catalyst
Jacobsen-type ThioureaAsymmetric Strecker ReactionActivates imine via hydrogen bonding
Takemoto's CatalystAsymmetric Petasis ReactionEnables enantioselective transformation
Thiourea-Metal Complexes (e.g., Ru, Rh)Various (e.g., transfer hydrogenation)Ligand modifying the metal center's reactivity

Corrosion Inhibition Studies and Mechanisms

Thiourea and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, particularly in acidic environments. jmaterenvironsci.comemerald.comanalis.com.my Their inhibitory action stems from their molecular structure, which contains sulfur and nitrogen atoms with lone pairs of electrons, as well as multiple bonds that facilitate adsorption onto the metal surface. jmaterenvironsci.comanalis.com.my

The primary mechanism of corrosion inhibition by thiourea analogues involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.com This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the sulfur and nitrogen atoms and the vacant d-orbitals of the metal atoms. mdpi.com In acidic solutions, the sulfur atom is easily protonated, making it a stronger electron donor than nitrogen and thus more strongly adsorbed to the metal surface. jmaterenvironsci.comanalis.com.my

Studies using electrochemical techniques such as potentiodynamic polarization have shown that thiourea derivatives often function as mixed-type inhibitors. jmaterenvironsci.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process by blocking the active sites on the metal surface. jmaterenvironsci.commdpi.com The effectiveness of inhibition typically increases with the concentration of the thiourea derivative, leading to a higher degree of surface coverage. analis.com.mywjarr.com The adsorption process for many thiourea derivatives on steel surfaces has been found to follow the Temkin adsorption isotherm. jmaterenvironsci.com

While specific studies on this compound as a corrosion inhibitor are not detailed in the available literature, its structural similarity to other effective N-substituted thioureas suggests it would exhibit comparable protective properties. The presence of the amino group and the alkyl chain would influence its solubility and adsorption characteristics on a metal surface.

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives on Different Metals

InhibitorMetal/AlloyCorrosive MediumInhibition Efficiency (%)
ThioureaAluminum1.4N HCl75%
ThioureaMild SteelHCl solutionUp to 98.92% (with ZnCl2) jchemlett.com
Thiourea1100 Aluminium AlloyHCl solutionUp to 52.54%
N-(benzoylcarbamothioyl) thiourea derivativeAluminum0.1M HClVaries with concentration and temperature
3-amino-1,2,3-triazoleMild Steel0.33M H3PO4Increases with concentration

Supramolecular Chemistry and Self-Assembly Properties

The field of supramolecular chemistry heavily relies on non-covalent interactions to construct well-defined, higher-order structures from molecular building blocks. beilstein-journals.org Thiourea derivatives are exemplary in this regard, as their N-H protons are significantly more acidic than those in ureas, making them excellent hydrogen-bond donors. wikipedia.org This property, combined with the hydrogen-bond accepting capability of the thiocarbonyl (C=S) group, makes the thiourea moiety a powerful motif for directing self-assembly and molecular recognition. acs.orgacs.org

The primary non-covalent interactions driving the self-assembly of thiourea analogues are hydrogen bonds, though π-π stacking and van der Waals forces can also play significant roles, especially in aromatic derivatives. beilstein-journals.orgmdpi.com These interactions can lead to the formation of various supramolecular architectures, such as one-dimensional chains, tapes, or more complex three-dimensional networks. researchgate.net The predictability of the hydrogen-bonding patterns in thioureas has made them valuable components in crystal engineering and the design of soft materials like supramolecular gels. researchgate.net

A prominent application of the supramolecular properties of thioureas is in anion recognition and sensing. nih.gov The two N-H groups can form a "cleft" that selectively binds anions through hydrogen bonding. nih.govtandfonline.com The strength and selectivity of this binding can be tuned by modifying the substituents on the thiourea nitrogen atoms. tandfonline.com This interaction is a cornerstone of their function in organocatalysis and has been exploited to create chemosensors that can detect specific anions, often accompanied by a colorimetric or fluorescent response. nih.govtandfonline.com

Although specific research on the self-assembly of this compound is not available in the provided sources, its structure contains all the necessary functional groups for supramolecular assembly. The N-H groups of both the thiourea and the terminal amino group can act as hydrogen-bond donors, while the C=S group and the nitrogen atoms can act as acceptors. These features would likely enable it to form hydrogen-bonded assemblies in the solid state or in solution, and potentially engage in anion binding.

Table 3: Supramolecular Properties and Applications of Thiourea Analogues

Property/ApplicationDriving Non-Covalent InteractionsResulting Structure/Function
Anion RecognitionHydrogen Bonding (N-H···Anion)Host-guest complexes, Anion sensors nih.gov
Crystal EngineeringHydrogen Bonding (N-H···S=C)Defined crystalline packing, 1D chains
Organogel FormationHydrogen Bonding, van der Waals forces3D fibrous networks entrapping solvent researchgate.net
OrganocatalysisHydrogen Bonding (N-H···Substrate)Pre-organization and activation of substrates acs.org
Living PolymerizationSupramolecular RecognitionActivation of monomer through hydrogen bonding acs.org

Advanced Analytical Methodologies in 3 Amino 1 3 Methylbutyl Thiourea Research

Spectroscopic Titration Techniques for Binding Constant Determination (e.g., NMR, UV-Vis)

Spectroscopic titration is a powerful method for investigating the non-covalent interactions between a host molecule, such as "3-Amino-1-(3-methylbutyl)thiourea," and a guest species. By monitoring changes in the spectroscopic signal (e.g., absorbance or chemical shift) upon incremental addition of a titrant, one can determine the binding affinity (Ka), stoichiometry, and thermodynamic parameters of the resulting complex.

Nuclear Magnetic Resonance (NMR) Titration: ¹H NMR titration is particularly insightful as it provides atomic-level information about the binding event. Changes in the chemical shifts of specific protons in "this compound" upon complexation can identify the binding site and reveal conformational changes. The magnitude of these changes as a function of guest concentration is fitted to a binding isotherm to calculate the association constant. For thiourea (B124793) derivatives, the protons adjacent to the nitrogen and sulfur atoms are often sensitive probes for binding interactions. malvernpanalytical.commdpi.com

UV-Vis Spectrophotometric Titration: This technique is employed when the binding event causes a change in the electronic environment of the chromophores within the molecule. The thiocarbonyl group (C=S) in the thiourea moiety has a characteristic n→π* electronic transition that can be sensitive to interactions with metal ions or other guest molecules. A shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity upon titration allows for the calculation of binding constants.

Illustrative Data for Spectroscopic Titration: The following table represents hypothetical data from a UV-Vis titration experiment to illustrate how binding constants are determined.

Table 1: Example UV-Vis Titration Data for a Thiourea Derivative with a Metal Ion Guest
Guest Concentration (M) Absorbance at λmax
0.0 0.250
1.0 x 10⁻⁵ 0.315
2.0 x 10⁻⁵ 0.378
5.0 x 10⁻⁵ 0.520
1.0 x 10⁻⁴ 0.685
2.0 x 10⁻⁴ 0.850

This data would be analyzed using a suitable binding model (e.g., 1:1 Benesi-Hildebrand) to yield a binding constant (Ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Interactions

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govwikipedia.org This information is critical for understanding the forces driving complex formation.

In a typical ITC experiment involving "this compound," a solution of a binding partner (ligand) is titrated into a sample cell containing the thiourea derivative. malvernpanalytical.com The resulting heat change is measured after each injection. malvernpanalytical.com The binding isotherm generated allows for the direct calculation of Ka and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Illustrative Thermodynamic Data from ITC: This table shows a potential thermodynamic profile for the binding of a thiourea compound, illustrating the type of data obtained from an ITC experiment.

Table 2: Example Thermodynamic Parameters for a Thiourea-Ligand Interaction Measured by ITC
Parameter Value Unit
Stoichiometry (n) 1.05 -
Association Constant (Ka) 2.5 x 10⁵ M⁻¹
Enthalpy Change (ΔH) -15.2 kcal/mol
Entropy Change (ΔS) 20.1 cal/mol·K

Surface Characterization Techniques (e.g., FESEM, AFM, XPS) for Material Science Applications

When "this compound" is used in material science, for instance as a component in a protective coating or a surface modifier, it is essential to characterize the resulting surface morphology and composition.

Field Emission Scanning Electron Microscopy (FESEM): FESEM provides high-resolution images of the surface topography. It can be used to visualize the uniformity and integrity of a film containing the thiourea derivative on a substrate, revealing features like cracks, pores, or aggregates that could affect performance. nih.gov

Atomic Force Microscopy (AFM): AFM offers three-dimensional surface imaging at the nanoscale. It is used to quantify surface roughness and characterize the texture of coatings. For a material treated with "this compound," AFM can confirm the formation of a smooth, uniform adsorbed layer. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. By analyzing the binding energies of electrons from nitrogen and sulfur, XPS can confirm the presence and chemical bonding of the adsorbed "this compound" on a material's surface.

Electrochemical Studies for Corrosion Inhibition and Redox Behavior

Thiourea derivatives are widely studied as corrosion inhibitors for various metals in acidic environments. mdpi.com Electrochemical techniques are paramount for evaluating the inhibitory efficiency and understanding the mechanism of action of compounds like "this compound."

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of a metal electrode and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. The shift in Ecorr can suggest whether the inhibitor acts on the anodic, cathodic, or both reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. By analyzing the impedance data, typically represented in Nyquist or Bode plots, one can determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct upon addition of "this compound" signifies the formation of a protective barrier on the metal surface, thus inhibiting corrosion. nih.gov

Illustrative Data for Corrosion Inhibition Studies: The following table presents example data from electrochemical measurements, demonstrating the evaluation of a thiourea derivative as a corrosion inhibitor.

Table 3: Example Electrochemical Parameters for Mild Steel in HCl with and without a Thiourea Inhibitor
Condition Ecorr (mV vs. SCE) icorr (μA/cm²) Rct (Ω·cm²) Inhibition Efficiency (%)
1 M HCl -480 550 45 -

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for separating it from byproducts, starting materials, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, could be developed to assess its purity. sielc.com The presence of a single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. Derivatization with reagents like phenyl isothiocyanate can be used for the chiral resolution of amino-functionalized compounds. researchgate.net

Gas Chromatography (GC): While thioureas can be thermally labile, GC can be used for purity analysis if the compound is sufficiently volatile and stable under the analysis conditions, or if it is derivatized to increase its volatility. A GC analysis coupled with a mass spectrometer (GC-MS) would provide both separation and structural confirmation of the compound and any potential impurities.

Future Research Perspectives and Emerging Directions for 3 Amino 1 3 Methylbutyl Thiourea

Exploration of New Synthetic Pathways for Structural Diversity

The future of 3-Amino-1-(3-methylbutyl)thiourea research is intrinsically linked to the development of novel synthetic methodologies that can generate a diverse library of related compounds. The exploration of new synthetic pathways will be crucial for systematically modifying the this compound scaffold to enhance its properties.

One promising approach involves the use of isothiocyanates as key intermediates. The reaction of various primary amines with isothiocyanates is a well-established method for synthesizing unsymmetrical thiourea (B124793) derivatives. tandfonline.com For instance, a general synthesis could involve the reaction of 3-methylbutan-1-amine with an appropriate amino-isothiocyanate precursor. Further diversification could be achieved by introducing different substituents on the amino group or by altering the length and branching of the alkyl chain.

Development of Advanced Computational Models for Precise Activity Prediction

Computational modeling is a powerful tool in modern drug discovery and materials science, and its application to this compound research holds immense potential. Advanced computational models can be employed to predict the biological activity and material properties of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry. nih.gov By analyzing the relationship between the chemical structure of a series of thiourea derivatives and their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized compounds. These models can help identify key structural features that are essential for a desired activity.

Molecular docking simulations can provide insights into the binding interactions between this compound derivatives and their biological targets, such as enzymes or receptors. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies have been successfully used to investigate the interaction of thiourea analogs with enzymes like urease and MAP kinase-activated protein kinase 2 (MK-2). acs.orgnih.govnih.gov

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. nih.gov This can reveal important conformational changes and energetic contributions that are not apparent from static docking poses.

Computational Technique Application in Thiourea Research Potential for this compound
QSAR Predicting biological activity based on chemical structure. nih.govGuiding the synthesis of derivatives with enhanced potency.
Molecular Docking Investigating binding modes with biological targets. nih.govIdentifying potential protein targets and designing selective inhibitors.
Molecular Dynamics Simulating the dynamic behavior of ligand-protein complexes. nih.govUnderstanding the stability and thermodynamics of binding.

Mechanistic Elucidation of Novel Biological Activities

Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and antioxidant properties. biointerfaceresearch.commdpi.com A key area of future research will be to investigate the potential biological activities of this compound and to elucidate the underlying molecular mechanisms.

Initial screening of this compound and its derivatives against a panel of cancer cell lines, bacteria, fungi, and viruses could reveal promising lead compounds. For those compounds that show significant activity, detailed mechanistic studies would be necessary. This could involve identifying the specific cellular pathways and molecular targets that are modulated by the compound.

For example, if a derivative shows anticancer activity, further studies could investigate its effects on cell cycle progression, apoptosis, and signal transduction pathways. Techniques such as Western blotting, flow cytometry, and gene expression profiling would be instrumental in these investigations. Similarly, for antimicrobial activity, studies could focus on the inhibition of essential enzymes or the disruption of cell membrane integrity.

Design of Targeted Derivatives with Enhanced Selectivity and Potency

A major goal in drug discovery is to develop compounds that are highly selective for their intended target, thereby minimizing off-target effects and reducing toxicity. The design of targeted derivatives of this compound will be a critical step in translating any initial biological activity into a viable therapeutic agent.

Structure-activity relationship (SAR) studies, guided by the results of biological screening and computational modeling, will be essential for identifying the key structural features that govern potency and selectivity. By systematically modifying the this compound scaffold, it may be possible to enhance its affinity for a specific biological target while reducing its interaction with other proteins.

For instance, if a particular derivative is found to inhibit a specific enzyme, further modifications could be made to optimize its interactions with the enzyme's active site. This could involve introducing specific functional groups that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with key amino acid residues.

Application in Emerging Fields (e.g., advanced materials, smart sensors)

Beyond their biological applications, thiourea derivatives have shown promise in the development of advanced materials and smart sensors. The unique chemical properties of the thiourea moiety, including its ability to form strong hydrogen bonds and coordinate with metal ions, make it a versatile building block for functional materials. biu.ac.il

Advanced Materials: Thiourea derivatives have been investigated as components in the synthesis of polymers and coordination complexes. analis.com.my These materials can exhibit interesting properties, such as nonlinear optical activity and corrosion inhibition. emerald.comresearchgate.net Future research could explore the incorporation of this compound into novel polymeric structures or its use as a ligand for the synthesis of metal-organic frameworks (MOFs). The resulting materials could have applications in areas such as catalysis, gas storage, and electronics.

Smart Sensors: The ability of the thiourea group to bind to specific ions and molecules has led to its use in the development of chemosensors. biu.ac.ilacs.org These sensors can detect the presence of analytes through changes in color or fluorescence. biu.ac.ilmdpi.com For example, thiourea-based sensors have been developed for the detection of heavy metal ions like mercury. analis.com.mynih.gov Future work could focus on designing this compound-based sensors for the detection of environmentally or biologically important analytes. This could involve attaching a chromophore or fluorophore to the thiourea scaffold to create a signaling unit.

Emerging Field Application of Thiourea Derivatives Potential for this compound
Advanced Materials Corrosion inhibitors, components of polymers. analis.com.myemerald.comDevelopment of novel functional materials with unique properties.
Smart Sensors Chemosensors for detecting ions and molecules. biu.ac.ilacs.orgCreation of selective sensors for environmental and biomedical applications.

Challenges and Opportunities in Thiourea Research

While the field of thiourea research is rich with opportunities, there are also challenges that need to be addressed. One of the main challenges is to overcome the often-limited solubility of thiourea derivatives in aqueous media, which can hinder their biological applications. The development of novel formulation strategies or the synthesis of more water-soluble analogs will be important in this regard.

Another challenge is to ensure the selectivity of thiourea-based compounds for their intended targets. The thiourea moiety can interact with a variety of biological molecules, which can lead to off-target effects. Careful design and optimization of the molecular structure will be necessary to achieve the desired selectivity.

Despite these challenges, the future of thiourea research, including the exploration of compounds like this compound, is bright. The versatility of the thiourea scaffold, combined with the power of modern synthetic and computational techniques, provides a strong foundation for the discovery of new therapeutic agents and advanced materials. Continued interdisciplinary research, spanning chemistry, biology, and materials science, will be key to unlocking the full potential of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-(3-methylbutyl)thiourea, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methylbutylamine with thiourea derivatives in a refluxing ethanol/water mixture (1:1 v/v) under nitrogen atmosphere for 12–24 hours yields the target compound . Characterization should include 1^1H/13^13C NMR, FT-IR, and single-crystal X-ray diffraction to confirm molecular geometry and hydrogen-bonding patterns . Standardizing stoichiometric ratios (e.g., 1:1.2 amine:thiocarbonyl reagent) and monitoring pH (6.5–7.5) improves reproducibility.

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using the B3LYP functional with a 6-31G(d,p) basis set optimizes molecular geometry and calculates quantum chemical parameters (e.g., HOMO-LUMO gap, dipole moment). These parameters correlate with reactivity and biological activity, as demonstrated for structurally similar thiourea derivatives . Software like Gaussian 16 or ORCA can be used, with validation against experimental crystallographic data (e.g., bond lengths ±0.02 Å) .

Q. What spectroscopic techniques are critical for characterizing thiourea derivatives like this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR detects amine proton shifts (δ 3.8–4.2 ppm) and thiourea NH signals (δ 8.5–9.5 ppm). 13^13C NMR confirms thiocarbonyl carbon at ~180 ppm .
  • FT-IR : Strong absorption bands at 1250–1300 cm1^{-1} (C=S stretch) and 3200–3400 cm1^{-1} (N-H stretches) .
  • X-ray crystallography : Resolves intermolecular hydrogen-bonding networks (e.g., N-H···S interactions) critical for stability .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

  • Methodological Answer : Use AutoDock Vina to dock the compound into protein active sites (e.g., enzyme pockets). Prepare the ligand by optimizing its geometry with DFT and generating partial charges via the AM1-BCC method. Set up the receptor using PDB structures (e.g., 1M17 for urease). Run simulations with exhaustiveness=20 and analyze binding modes for hydrogen bonds and hydrophobic contacts. Validation via SPR or ITC experiments can confirm docking predictions .

Q. What strategies resolve contradictions in reported bioactivity data for thiourea derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) often arise from assay variability. Standardize protocols:

  • Use identical cell lines (e.g., ATCC-certified strains) and incubation times.
  • Compare results under consistent solvent conditions (e.g., DMSO ≤1% v/v).
  • Apply multivariate statistical analysis (e.g., PCA) to isolate structural factors (e.g., alkyl chain length) influencing activity .

Q. How can thiourea derivatives be optimized for applications like gold recovery or enzyme inhibition?

  • Methodological Answer : For gold leaching, combine this compound with ferric sulfate (0.1–0.3 M) and thiocyanate (0.05 M) at pH 1.5–2.5 to enhance Au dissolution rates while reducing reagent consumption . For enzyme inhibition (e.g., urease), modify the 3-methylbutyl group to increase hydrophobic interactions with the active site. Kinetic assays (e.g., Michaelis-Menten plots) and MD simulations (>100 ns trajectories) validate mechanism .

Q. What advanced computational workflows validate DFT predictions against experimental data?

  • Methodological Answer :

  • Step 1 : Optimize the molecule using B3LYP/6-31G(d,p) and compare bond lengths/angles with X-ray data .
  • Step 2 : Calculate vibrational frequencies and overlay with experimental FT-IR spectra (RMSD <10 cm1^{-1}).
  • Step 3 : Perform MD simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Tools like GROMACS or AMBER are recommended .

Data Contradiction Analysis

Q. Why do computational and experimental solubility values diverge for thiourea derivatives?

  • Methodological Answer : DFT-based solubility predictions often underestimate experimental values due to neglect of crystal packing effects. Use COSMO-RS simulations with explicit solvent parameters (e.g., water ε=78.4) or measure solubility via shake-flask method (UV-Vis calibration at λ=280 nm) .

Q. How to address inconsistencies in reported thiourea toxicity profiles?

  • Methodological Answer : Toxicity variations (e.g., LD50_{50} in rodents) may stem from impurity profiles. Implement HPLC-MS (≥95% purity) and Ames testing for mutagenicity. Compare results against structurally validated analogs (e.g., 1-allyl-3-cyclohexylthiourea) .

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